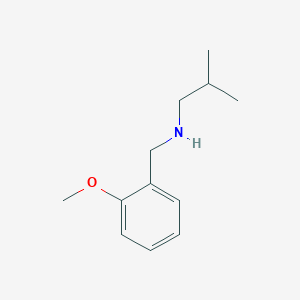

N-(2-Methoxybenzyl)-2-methylpropan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFFDNRXIWXMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359378 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-72-3 | |

| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Methoxybenzyl 2 Methylpropan 1 Amine and Analogues

Reductive Amination Approaches

Reductive amination is a highly efficient and widely used method for the synthesis of amines. The process typically involves the reaction of a carbonyl compound, in this case, 2-methoxybenzaldehyde (B41997), with an amine, isobutylamine (B53898), to form an intermediate imine. This imine is then reduced in situ or in a subsequent step to yield the target secondary amine.

Catalytic Hydrogenation Methods (e.g., using Raney-Ni)

Catalytic hydrogenation represents a classic and industrially significant approach to reductive amination. This method employs a catalyst, such as Raney Nickel (Raney-Ni), along with a hydrogen source to effect the reduction of the in situ-formed imine. The reaction is typically carried out under a pressurized hydrogen atmosphere.

The general scheme for the synthesis of N-(2-Methoxybenzyl)-2-methylpropan-1-amine via catalytic hydrogenation is as follows:

Step 1: Imine Formation: 2-Methoxybenzaldehyde reacts with 2-methylpropan-1-amine (isobutylamine) to form the corresponding N-(2-methoxybenzylidene)-2-methylpropan-1-imine. This is a reversible reaction, and the equilibrium is often driven towards the imine by removal of water.

Step 2: Hydrogenation: The imine is then hydrogenated over a metal catalyst. Raney-Ni is a common choice due to its high activity and cost-effectiveness. The catalyst facilitates the addition of hydrogen across the C=N double bond to furnish the final secondary amine.

| Parameter | Typical Conditions for Analogous Reactions |

| Catalyst | Raney Nickel (slurry in water or alcohol) |

| Hydrogen Pressure | 1 - 10 atm |

| Temperature | 25 - 80 °C |

| Solvent | Methanol (B129727), Ethanol (B145695), Isopropanol |

| Reaction Time | 2 - 24 hours |

| Typical Yields | 70 - 95% |

Note: This data is representative of typical conditions for the reductive amination of benzaldehydes with primary amines using Raney-Ni and may be adapted for the specific synthesis of this compound.

Direct Amination Techniques

Direct amination methods involve the formation of the C-N bond through the reaction of an amine with an alkyl halide or a related electrophile. These strategies are fundamental in organic synthesis for the construction of amines.

N-Alkylation Strategies

N-alkylation is a straightforward method for the synthesis of this compound. This approach involves the reaction of isobutylamine with a suitable 2-methoxybenzyl electrophile, such as 2-methoxybenzyl chloride or 2-methoxybenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

A significant challenge in N-alkylation with primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. To favor mono-alkylation, a large excess of the starting amine (isobutylamine) is often used.

| Parameter | Typical Conditions for N-Alkylation |

| Electrophile | 2-Methoxybenzyl chloride or 2-Methoxybenzyl bromide |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (B128534) (Et₃N), or excess Isobutylamine |

| Temperature | 25 - 100 °C |

| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF), Ethanol |

| Reaction Time | 2 - 24 hours |

| Typical Yields | 50 - 80% (for mono-alkylation) |

Note: These conditions are representative for the N-alkylation of primary amines with benzyl (B1604629) halides and can be adapted for the target synthesis.

Amine Nucleophilicity in Displacement Reactions

The success of N-alkylation strategies is heavily dependent on the nucleophilicity of the amine. Isobutylamine, as a primary alkylamine, is a reasonably good nucleophile. Its lone pair of electrons on the nitrogen atom can readily attack the electrophilic benzylic carbon of the 2-methoxybenzyl halide in a nucleophilic substitution reaction (typically Sₙ2).

The rate of this reaction is influenced by several factors:

Steric Hindrance: While isobutylamine is somewhat sterically hindered due to the isobutyl group, this is generally not prohibitive for reaction at a benzylic position.

Solvent: Polar aprotic solvents like DMF or acetonitrile are often used as they can solvate the cation of the base without strongly solvating the amine nucleophile, thus enhancing its reactivity.

Leaving Group: The nature of the halide in the 2-methoxybenzyl halide is also important, with the reactivity order being I > Br > Cl.

Multi-Component Reaction Pathways (e.g., Ugi reactions)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction is a prominent example of an MCR that can be adapted to synthesize analogues of this compound. wikipedia.org

The classical Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org To synthesize a structure related to this compound, one could envision a reaction between 2-methoxybenzaldehyde, isobutylamine, a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide).

The product of this reaction would be N-(2-methoxybenzyl)-N-isobutyl-2-(tert-butylamino)-2-oxoacetamide (or a related structure depending on the carboxylic acid and isocyanide used). While this does not directly yield the target molecule, the Ugi product can be seen as a more complex analogue or a precursor that could potentially be modified in subsequent steps.

The Ugi reaction is known for its high atom economy, operational simplicity, and the ability to generate a diverse library of compounds from readily available starting materials. wikipedia.org

| Component | Example |

| Aldehyde | 2-Methoxybenzaldehyde |

| Amine | Isobutylamine |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Solvent | Methanol, Ethanol |

| Temperature | 25 °C |

Note: This table illustrates a potential combination of reactants for an Ugi reaction to produce an analogue of the target compound.

Stereoselective and Asymmetric Synthesis

The creation of chiral amines with high enantiomeric purity is a significant goal in organic synthesis, often driven by the demand for enantiomerically pure pharmaceuticals and other biologically active molecules. For a molecule like this compound, which is achiral, the principles of stereoselective synthesis are applied to the synthesis of its chiral analogues.

The asymmetric synthesis of amines can be effectively achieved using chiral auxiliaries, which are chiral compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide, developed by Ellman. yale.eduharvard.edu The condensation of tert-butanesulfinamide with an aldehyde, such as 2-methoxybenzaldehyde, yields an N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile, like an isobutyl Grignard reagent, followed by the removal of the auxiliary, would afford the chiral amine. The high diastereoselectivity is often achieved due to the formation of a six-membered ring chair-like transition state, which minimizes steric interactions. harvard.edu

Another notable chiral auxiliary is pseudoephenamine, which has been shown to be effective in the asymmetric alkylation of amides. organic-chemistry.org While not directly applicable to the reductive amination pathway, it highlights the power of auxiliaries in controlling stereochemistry in amine synthesis.

In addition to chiral auxiliaries, chiral catalysts play a pivotal role in asymmetric amine synthesis. Chiral phosphoric acids, a class of Brønsted acid catalysts, have emerged as powerful tools for the enantioselective reductive amination of ketones and imines. sigmaaldrich.comacs.orggoogle.com In a typical reaction, a ketone or an imine is activated by the chiral phosphoric acid, and then reduced by a hydride source, such as a Hantzsch ester, to yield the enantioenriched amine. sigmaaldrich.com This methodology has been successfully applied to a wide range of substrates, including those that are sterically demanding.

The following table summarizes the application of different chiral catalysts in asymmetric reductive amination reactions, providing an insight into the potential for synthesizing chiral analogues of this compound.

| Catalyst Type | Example Catalyst | Substrate Scope | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | (R)-TRIP | Aromatic Ketones/Imines | 85-99% | sigmaaldrich.com |

| Iridium Complex | [Ir(cod)Cl]2 with a chiral phosphine (B1218219) ligand | Aromatic and Aliphatic Ketones | 90-98% | researchgate.net |

| Ruthenium Complex | Ru(OAc)2((S)-binap) | 2-Acetyl-6-substituted pyridines | up to >99% | acs.org |

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture of a chiral compound into a single enantiomer with a theoretical yield of 100%. dntb.gov.ua This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with an in-situ racemization of the slower-reacting enantiomer. dntb.gov.uarsc.org

For the synthesis of chiral amines, DKR can be applied to racemic amine precursors. A common approach involves the enzymatic acylation of the amine, where a lipase (B570770) selectively acylates one enantiomer. In parallel, a metal catalyst, such as a palladium or ruthenium complex, facilitates the racemization of the unreacted amine enantiomer. organic-chemistry.orgorganic-chemistry.orgnih.gov This chemoenzymatic approach has been successfully applied to a variety of primary amines. organic-chemistry.orgorganic-chemistry.org

The following table provides examples of catalyst systems used in the dynamic kinetic resolution of primary amines.

| Racemization Catalyst | Enzyme | Acyl Donor | Substrate Scope | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Palladium Nanocatalyst | Novozym-435 (Lipase) | Ethyl acetate (B1210297) | Benzyl and aliphatic primary amines | 85-99% | 97-99% | organic-chemistry.org |

| Shvo's Catalyst (Ruthenium) | Candida antarctica Lipase B (CALB) | Isopropyl acetate | Primary amines | High | High | organic-chemistry.org |

| Visible-light Photoredox Catalyst | Lipase | - | Primary amines and 1,4-diamines | High | Excellent | rsc.org |

Protecting Group Chemistry in N-Benzyl Amine Synthesis

In multi-step syntheses, the use of protecting groups is often essential to mask reactive functional groups and prevent undesired side reactions. acs.orggoogle.comuchicago.edu For the synthesis of N-benzyl amines, the amino group itself may require protection.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group. fishersci.co.ukorganic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and can be removed under acidic conditions. fishersci.co.uk The benzyl group can be introduced by reaction with a benzyl halide and is often removed by catalytic hydrogenolysis. fishersci.co.uk

The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal, ensuring that other functional groups in the molecule remain intact. organic-chemistry.org For instance, in a synthesis where acidic conditions are employed, a base-labile protecting group might be preferred.

The following table outlines common protecting groups for amines and their typical deprotection conditions.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acidic conditions (e.g., TFA, HCl) | fishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | utsouthwestern.edu |

| Benzyl | Bn | Benzyl bromide or chloride | Catalytic hydrogenolysis (H₂, Pd/C) | fishersci.co.uk |

| p-Methoxybenzyl | PMB | PMB-Cl | Oxidative cleavage (e.g., DDQ, CAN) or acidic conditions | highfine.com |

Synthesis of Specific Methoxybenzyl Amine Precursors and Intermediates (e.g., via 4-methoxy benzaldehyde)

The synthesis of this compound relies on the availability of its key precursors: 2-methoxybenzaldehyde and 2-methylpropan-1-amine.

2-Methoxybenzaldehyde (o-anisaldehyde) can be prepared commercially through the formylation of anisole. wikipedia.org Anisole itself can be synthesized from phenol (B47542) by methylation. orgsyn.org

4-Methoxybenzaldehyde (B44291) (p-anisaldehyde), an isomer of the required precursor, can be synthesized from anethole, a component of anise oil, through oxidative cleavage. chemicalbook.com It can also be prepared from p-cresol (B1678582) methyl ether. google.com While not the direct precursor for the target molecule, the synthetic strategies for 4-methoxybenzaldehyde can often be adapted for the synthesis of the 2-methoxy isomer.

2-Methylpropan-1-amine (isobutylamine) can be synthesized from isobutyraldehyde (B47883) via reductive amination. wikipedia.org Isobutyraldehyde is produced industrially by the hydroformylation of propene. wikipedia.orgnih.gov Alternatively, biological routes using engineered microorganisms can produce isobutanol, which can then be converted to the amine. wikipedia.orgresearchgate.net

The final assembly of this compound is typically achieved through reductive amination, where 2-methoxybenzaldehyde is reacted with 2-methylpropan-1-amine in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Chemical Transformations and Reactivity of N 2 Methoxybenzyl 2 Methylpropan 1 Amine

C-N Bond Formation and Activation Reactions

Catalytic C-N Coupling Reactions (e.g., using Pd, Cu, Ru systems)

Transition metal-catalyzed cross-coupling reactions are fundamental methods for constructing C-N bonds, and N-(2-Methoxybenzyl)-2-methylpropan-1-amine is an ideal substrate to participate as the amine component.

Palladium-Catalyzed Systems: The Buchwald-Hartwig amination is a premier method for forming C(aryl)-N bonds using a palladium catalyst. In this reaction, the secondary amine of this compound would couple with an aryl halide (or pseudohalide) to form a tertiary amine. The catalytic cycle typically involves a palladium(0) species, an appropriate phosphine (B1218219) ligand, and a base. The versatility of this reaction allows for the coupling of a wide range of aryl partners.

Copper-Catalyzed Systems: Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Ullmann-type reactions, represents a cost-effective alternative to palladium-based systems. These reactions are particularly effective for coupling amines with aryl halides. While early Ullmann reactions required harsh conditions, the development of various ligands has enabled these couplings to proceed under milder temperatures. The secondary amine in the target molecule would serve as the nitrogen nucleophile, reacting with an aryl halide in the presence of a copper(I) or copper(II) salt and a suitable ligand.

Ruthenium-Catalyzed Systems: Ruthenium catalysts have emerged as powerful tools for C-N bond formation, often proceeding through different mechanisms such as dehydrogenative coupling. For instance, a ruthenium catalyst can facilitate the coupling of an amine with an alcohol, generating water as the only byproduct. While specific examples involving this compound are not documented, ruthenium systems are known to catalyze the N-alkylation of amines with alcohols. Furthermore, ruthenium catalysts are used in reactions involving imines and alkynes, showcasing their versatility in C-N bond formation. nih.gov

Table 1: Overview of Potential Catalytic C-N Coupling Reactions

| Catalyst System | Typical Coupling Partner | Potential Product Type | General Conditions |

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand | Aryl Bromide, Aryl Chloride, Aryl Triflate | N-Aryl-N-(2-methoxybenzyl)-2-methylpropan-1-amine | Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous Solvent (e.g., Toluene, Dioxane) |

| Copper (e.g., CuI, Cu(OAc)₂) + Ligand | Aryl Iodide, Aryl Bromide | N-Aryl-N-(2-methoxybenzyl)-2-methylpropan-1-amine | Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., DMF, DMSO) |

| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | Alcohol, Amidine | N-Alkyl or other N-functionalized derivatives | Base (e.g., Cs₂CO₃), Dehydrogenative conditions |

Deaminative Coupling Processes

Deaminative coupling is a synthetic strategy where an amine functional group is removed and replaced, often through the formation of a new carbon-carbon or carbon-heteroatom bond. This process typically involves the in situ conversion of the amine to a more reactive intermediate, such as a diazonium salt (for primary aromatic amines) or another species that can be readily displaced or participate in radical reactions. For a secondary alkylamine like this compound, classic deaminative pathways are less common. However, modern photoredox catalysis has enabled radical-based deaminative couplings. In such a hypothetical scenario, the amine could be converted into a radical intermediate capable of coupling with a suitable partner.

N-Functionalization Reactions

Direct modification of the nitrogen atom is a straightforward way to elaborate the structure of this compound. As a secondary amine, it readily undergoes acylation, formylation, alkylation, and arylation.

N-Acylation and N-Formylation

The nucleophilic nitrogen atom can easily attack acylating or formylating agents to form the corresponding amide or formamide.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) would yield the corresponding N-acyl derivative. This reaction is typically high-yielding and occurs under mild conditions.

N-Formylation: The introduction of a formyl group can be achieved using various reagents, such as a mixed anhydride (B1165640) of formic acid and acetic acid, or by using ethyl formate (B1220265) at elevated temperatures.

These reactions convert the basic amine into a neutral amide, fundamentally altering its chemical properties. Research on related N-acyl derivatives has shown that this modification can influence fragmentation patterns in mass spectrometry, preventing certain rearrangements observed in the parent amine. researchgate.net

N-Alkylation and N-Arylation

Introducing a third substituent on the nitrogen atom to form a tertiary amine can be achieved through N-alkylation or N-arylation.

N-Alkylation: This can be accomplished by reacting the amine with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). The reaction proceeds via an SN2 mechanism. Reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for N-alkylation.

N-Arylation: As described in section 3.1.1, the most effective methods for N-arylation involve transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach an aryl group directly to the nitrogen atom.

Electrophilic Aromatic Substitution on the Methoxybenzyl Moiety

The 2-methoxybenzyl group contains an aromatic ring that is activated towards electrophilic aromatic substitution (EAS). The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director.

Given that the ortho position (C6) is sterically unhindered and the other ortho position (C2) is blocked, and the para position (C4) is also available, electrophilic attack is predicted to occur primarily at the C4 and C6 positions. The benzyl methylene (B1212753) group (-CH₂-) provides some steric hindrance at the C6 position, potentially favoring substitution at the C4 position. Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide with a Lewis acid catalyst (e.g., AlCl₃).

The presence of the strongly activating methoxy group facilitates these reactions, making the aromatic ring significantly more reactive than benzene (B151609) itself. Studies on similarly substituted aromatic rings have demonstrated that electron-donating groups favor substitution reactions. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | Substitution at C4 and C6 positions of the methoxybenzyl ring |

| Nitration | HNO₃, H₂SO₄ | Substitution at C4 and C6 positions of the methoxybenzyl ring |

| Acylation | CH₃COCl, AlCl₃ | Substitution at C4 and C6 positions of the methoxybenzyl ring |

Based on a review of available scientific literature, there is a significant lack of specific research data concerning the detailed chemical transformations and reactivity of this compound. General principles of amine chemistry can be used to theorize potential reactions; however, specific experimental findings, detailed research data, and interactive data tables for this particular compound are not present in the public domain.

Information is available for analogous but structurally distinct compounds, such as N-(2-methoxybenzyl)ethanamine (25I-NBOMe), which is synthesized via reductive alkylation involving an imine intermediate. ljmu.ac.uk However, the reactivity of the phenethylamine (B48288) backbone in 25I-NBOMe differs from the 2-methylpropan-1-amine structure.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. Any attempt to do so would be speculative and would not meet the requirements for scientifically verified content.

Regioselectivity and Chemoselectivity in Transformations

The regioselectivity and chemoselectivity observed in reactions involving this compound are largely governed by the electronic and steric properties of its constituent functional groups: the secondary amine, the bulky isobutyl group, and the methoxy-substituted benzyl group. These features allow for precise control over reaction outcomes, enabling selective transformations at different sites within the molecule.

Control over reaction pathways in this compound can be achieved by leveraging the inherent reactivity of the N-(2-methoxybenzyl) group. This moiety is particularly influential in directing reactions on the aromatic ring and in facilitating selective N-dealkylation.

Directed ortho-Metalation (DoM)

A key strategy for controlling regioselectivity on the benzyl ring is directed ortho-metalation (DoM). wikipedia.org In this type of reaction, a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, is used to deprotonate a position ortho (adjacent) to a directing metalation group (DMG). wikipedia.org For this compound, both the secondary amine (after conversion to a tertiary amide or another suitable group) and the methoxy group can function as DMGs. wikipedia.org The heteroatoms (nitrogen and oxygen) coordinate to the lithium cation, positioning the organolithium base to selectively abstract a proton from a nearby position on the aromatic ring. wikipedia.org

The methoxy group directs lithiation to the C3 position of the benzyl ring. The bulky N-isobutyl group, after suitable modification to a directing group like a pivaloyl amide, could also potentially direct lithiation. acs.org The interplay between these directing groups would determine the ultimate site of metalation and subsequent electrophilic substitution. This provides a reliable pathway to introduce a wide range of substituents specifically at the C3 position of the benzyl ring, a transformation that is difficult to achieve through conventional electrophilic aromatic substitution, which would typically favor para substitution relative to the methoxy group. wikipedia.org

| Directing Group | Reagent | Site of Lithiation | Subsequent Electrophile (E+) | Product |

| 2-Methoxy | n-BuLi/TMEDA | C3 | CO₂ | 3-Carboxy-N-(2-methoxybenzyl)-2-methylpropan-1-amine derivative |

| 2-Methoxy | sec-BuLi | C3 | (CH₃)₃SiCl | 3-Trimethylsilyl-N-(2-methoxybenzyl)-2-methylpropan-1-amine derivative |

| 2-Methoxy | t-BuLi | C3 | I₂ | 3-Iodo-N-(2-methoxybenzyl)-2-methylpropan-1-amine derivative |

This table illustrates the principle of directed ortho-metalation on the N-(2-methoxybenzyl) moiety. TMEDA (tetramethylethylenediamine) is often used as an additive to break up organolithium aggregates and increase basicity.

Chemoselective Deprotection

The N-(2-methoxybenzyl) group can also be viewed as a protecting group for the isobutylamine (B53898) core. The reactivity of this group allows for its selective removal under conditions that may leave other functional groups in a more complex molecule intact. This chemoselectivity is crucial in multi-step syntheses.

The cleavage of the N-(2-methoxybenzyl) bond can be achieved through various methods, most notably oxidative and acidic conditions. The electron-donating methoxy group makes the benzyl ring susceptible to oxidation, facilitating cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for this purpose. The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a stabilized carbocation and the release of the free amine.

Alternatively, strong acids such as trifluoroacetic acid (TFA) can be used to cleave the benzyl-nitrogen bond. rsc.org The choice of deprotection method allows for orthogonality with other protecting groups. For example, an acid-labile tert-butoxycarbonyl (Boc) group might be removed without affecting the N-(2-methoxybenzyl) group, and vice versa, enabling selective deprotection at different stages of a synthetic sequence.

| Deprotection Method | Reagent | Conditions | Key Feature |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Chemoselective; tolerates many acid- and base-labile groups. |

| Oxidative Cleavage | CAN | CH₃CN/H₂O | Mild conditions; effective for electron-rich benzyl groups. |

| Acidolysis | TFA | CH₂Cl₂ | Strong acid; can be used orthogonally to base-labile protecting groups. |

| Hydrogenolysis | H₂, Pd/C | Methanol (B129727) | Reductive cleavage; also reduces other functional groups like alkenes. |

This table summarizes common methods for the chemoselective cleavage of N-benzyl groups, with applicability to the N-(2-methoxybenzyl) moiety.

The steric hindrance provided by the isobutyl group on the nitrogen atom can also influence reactivity. In reactions involving the nitrogen atom itself, such as alkylation or acylation, the bulky substituent may slow down reaction rates compared to less hindered amines, potentially allowing for chemoselective reactions at other sites in a molecule containing multiple amine functionalities.

Mechanistic Investigations of N 2 Methoxybenzyl 2 Methylpropan 1 Amine Reactions

Kinetic Studies and Reaction Rate Determination

Direct kinetic studies on N-(2-Methoxybenzyl)-2-methylpropan-1-amine are not presently available. However, the reactivity of this secondary amine would likely be investigated using techniques such as NMR spectroscopy or chromatography to monitor the concentration of reactants and products over time. The reaction rate would be influenced by factors including the nature of the electrophile, solvent polarity, temperature, and the presence of any catalysts.

For analogous N-alkylation reactions of primary amines, rate constants for the formation of secondary and tertiary amines have been estimated using 1H NMR spectroscopy. nih.gov Such studies reveal that the ratio of the rate constants for the two successive alkylation steps is highly dependent on the structure of the alkylating agent. nih.gov

Empirical Rate Law Derivations

Rate = k[this compound][R-X]

This is consistent with studies on the reactions of N-substituted benzylamines with benzyl (B1604629) bromide, which were found to follow a total second-order path. researchgate.netoup.com

Dependence on Amine Nature and Substituents

The rate of reaction is significantly influenced by the nature of the amine and the substituents present on both the amine and the electrophile.

Steric Hindrance: The 2-methylpropyl (isobutyl) group on the nitrogen atom of the title compound introduces steric bulk, which would be expected to decrease the rate of reaction compared to less hindered amines due to increased steric hindrance in the transition state. numberanalytics.commasterorganicchemistry.com

Electronic Effects: The 2-methoxybenzyl group contains an electron-donating methoxy (B1213986) group. In reactions where the amine acts as a nucleophile, such as N-alkylation, electron-donating groups on the benzylamine (B48309) moiety generally increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom. researchgate.net Conversely, electron-withdrawing groups decrease the rate. researchgate.net The methoxy group's position (ortho) could also lead to specific intramolecular interactions that might influence reactivity.

Nucleophilicity: The nucleophilicity of the amine is a key factor. Primary amines are generally more reactive in N-alkylation than secondary amines, which are in turn more reactive than tertiary amines. fishersci.co.uk However, the product of the first alkylation of a primary amine is a secondary amine that can be an even better nucleophile, leading to mixtures of products. masterorganicchemistry.com

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for this compound with an electrophile like an alkyl halide is expected to be a nucleophilic substitution, most likely following an SN2 mechanism. numberanalytics.com In this pathway, the nitrogen atom's lone pair of electrons attacks the electrophilic carbon, leading to the displacement of a leaving group in a single, concerted step.

In reactions with alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often operative, particularly with transition metal catalysts. acs.orgrsc.orgacs.org This pathway involves the temporary oxidation of the alcohol to an aldehyde or ketone, followed by condensation with the amine to form an imine or enamine intermediate, which is then reduced to the N-alkylated amine. rsc.org

Detection and Characterization of Transient Species

The direct detection and characterization of transient species in reactions of this compound would require specialized techniques. For instance, in the "borrowing hydrogen" mechanism, the transient imine intermediate could potentially be detected spectroscopically. In other reaction types, short-lived intermediates like aminium radical cations have been proposed in photocatalytic reactions. rsc.org The formation of transient cyclic imines has also been observed in reactions of other cyclic amines. nih.gov

Computational Mechanistic Elucidation (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and predicting the geometries of transition states. While no specific DFT studies on this compound were found, such studies are common for related reactions.

DFT calculations have been used to study the mechanism of N-alkylation of amines with alcohols catalyzed by palladium and iridium complexes. rsc.orgacs.org These studies help to determine the most favorable reaction pathway and identify the rate-determining step. For example, in iridium-catalyzed N-alkylation, DFT studies supported the involvement of the catalyst in the alcohol dehydrogenation, imine hydrogenation, and the C-N bond formation steps. rsc.org

Transition State Analysis

For an SN2 reaction involving this compound, computational analysis would focus on the transition state, which is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. numberanalytics.com The amine nucleophile and the leaving group would occupy the apical positions. numberanalytics.com

DFT studies on the SN2 reactions of benzyl derivatives have been performed to understand the "benzylic effect," where benzyl halides react faster than simple alkyl halides. acs.org These studies analyze the structure and energy of the transition state, revealing that the reactivity is largely governed by electrostatic interactions. acs.org Substituent effects on the transition state structure can also be modeled, showing that electron-donating groups can stabilize the transition state and accelerate the reaction. huji.ac.il

Energy Landscape Mapping

The study of a chemical reaction's energy landscape provides crucial insights into its mechanism, revealing the relative energies of reactants, intermediates, transition states, and products. This mapping is typically achieved through a combination of computational chemistry and experimental methods. Theoretical calculations, such as density functional theory (DFT) or ab initio methods, would be employed to model the reaction pathways of this compound. These calculations would identify the lowest energy paths from reactants to products, pinpointing the structures and energies of all stationary points along the reaction coordinate.

Experimental validation of the computed energy landscape could involve techniques such as trapping and characterizing reaction intermediates, or measuring the activation parameters (enthalpy and entropy of activation) through temperature-dependent kinetic studies. A hypothetical energy profile for a reaction of this compound would be constructed, illustrating the energy barriers for each elementary step and the stability of any intermediates.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and providing information about the structure of the transition state. wayne.edubaranlab.orgepfl.ch This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific atomic position in one of the reactants. For this compound, one could envision synthesizing isotopically labeled versions of the molecule, for example, by replacing a hydrogen atom with deuterium (B1214612) at a position expected to be involved in bond breaking or formation in the rate-determining step.

A primary KIE (kH/kD > 1) would be expected if a C-H bond to the isotopically labeled position is broken in the rate-determining step. The magnitude of the KIE can provide further details about the symmetry of the transition state. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can offer insights into changes in hybridization or steric environment at that position during the transition state.

A hypothetical data table for a KIE study on a reaction of this compound is presented below. The values are illustrative and not based on experimental data.

| Reaction | Isotopic Substitution | k_light (s⁻¹) | k_heavy (s⁻¹) | KIE (k_light/k_heavy) |

| Hypothetical Elimination | α-deuteration | 1.5 x 10⁻⁴ | 2.1 x 10⁻⁵ | 7.1 |

| Hypothetical Substitution | β-deuteration | 1.5 x 10⁻⁴ | 1.4 x 10⁻⁴ | 1.07 |

Hammett and Other Linear Free Energy Relationship Correlations

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are used to probe the electronic effects of substituents on the rate and equilibrium constants of a reaction. mdpi.com By systematically varying substituents on the aromatic ring of the 2-methoxybenzyl group in this compound and measuring the corresponding reaction rates, a Hammett plot could be constructed.

The slope of this plot, the reaction constant (ρ), provides information about the development of charge in the transition state relative to the reactants. A positive ρ value would indicate the buildup of negative charge or the loss of positive charge near the aromatic ring in the transition state, while a negative ρ value would suggest the opposite. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

The following table illustrates the type of data that would be collected for a Hammett analysis of a hypothetical reaction of substituted this compound derivatives.

| Substituent (X) | σ | log(k_X/k_H) |

| p-OCH₃ | -0.27 | -0.54 |

| p-CH₃ | -0.17 | -0.32 |

| H | 0.00 | 0.00 |

| p-Cl | 0.23 | 0.45 |

| p-NO₂ | 0.78 | 1.52 |

Stereochemical Course of Reactions

Investigating the stereochemical course of a reaction involving a chiral center can provide definitive evidence for certain reaction mechanisms. chemrxiv.org If this compound were to be made chiral, for instance by introducing a stereocenter, the stereochemical outcome of its reactions could be determined. For example, in a nucleophilic substitution reaction, observing inversion of configuration would be strong evidence for an SN2 mechanism, while racemization would suggest an SN1 pathway involving a planar carbocation intermediate.

To study this, one would need to synthesize an enantiomerically pure sample of a chiral derivative of this compound. The stereochemistry of the product would then be analyzed using techniques such as polarimetry or chiral chromatography and compared to the stereochemistry of the starting material.

Advanced Spectroscopic Characterization of N 2 Methoxybenzyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-(2-Methoxybenzyl)-2-methylpropan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy is the initial and most crucial step in the structural confirmation of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 2-methoxybenzyl group would appear in the downfield region, typically between δ 6.8 and 7.4 ppm. researchgate.net Due to the ortho-methoxy substituent, these aromatic protons would display a characteristic splitting pattern. The methoxy (B1213986) group itself would present as a sharp singlet at approximately δ 3.8 ppm. researchgate.net

The protons of the isobutyl group would be found in the upfield region. The two methyl groups, being equivalent, would likely appear as a doublet around δ 0.9-1.0 ppm, coupled to the adjacent methine proton. The methine proton would be a multiplet, further split by the adjacent methylene (B1212753) protons, expected around δ 1.7-1.9 ppm. The methylene protons adjacent to the nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the nitrogen, appearing as a doublet around δ 2.4-2.6 ppm. The benzylic methylene protons, situated between the aromatic ring and the nitrogen, would also be deshielded, resonating as a singlet at approximately δ 3.7-3.9 ppm. rsc.orgrsc.org The N-H proton would likely appear as a broad singlet, the chemical shift of which can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound (Note: Experimental data is not available. Chemical shifts are estimated based on analogous compounds.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (4H) | 6.8 - 7.4 | m | - |

| OCH₃ (3H) | ~3.8 | s | - |

| Ar-CH₂-N (2H) | ~3.7 - 3.9 | s | - |

| N-CH₂-CH (2H) | ~2.4 - 2.6 | d | ~6-7 |

| CH(CH₃)₂ (1H) | ~1.7 - 1.9 | m | - |

| CH(CH₃)₂ (6H) | ~0.9 - 1.0 | d | ~6-7 |

| NH (1H) | variable | br s | - |

Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the 2-methoxybenzyl group would resonate in the range of δ 110-160 ppm. researchgate.net The carbon atom attached to the methoxy group (C-2) would be the most deshielded in this region. The methoxy carbon itself would appear around δ 55 ppm. researchgate.net The benzylic methylene carbon would be expected in the range of δ 50-55 ppm. rsc.org

The carbons of the isobutyl group would be found in the upfield region of the spectrum. The two equivalent methyl carbons would give a single signal around δ 20-25 ppm. docbrown.info The methine carbon would be expected around δ 28-32 ppm, and the methylene carbon adjacent to the nitrogen would be deshielded to approximately δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Experimental data is not available. Chemical shifts are estimated based on analogous compounds.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (Quaternary) | ~157 |

| Ar-CH | ~110 - 130 |

| OCH₃ | ~55 |

| Ar-CH₂-N | ~50 - 55 |

| N-CH₂-CH | ~55 - 60 |

| CH(CH₃)₂ | ~28 - 32 |

| CH(CH₃)₂ | ~20 - 25 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule, which is crucial for the unambiguous structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons in the isobutyl group: the methyl protons would show a cross-peak with the methine proton, and the methine proton would show correlations to both the methyl protons and the adjacent methylene protons. The aromatic protons would also show correlations to their adjacent aromatic neighbors.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. For instance, the proton signal for the methoxy group would correlate to the methoxy carbon signal, and the signals for the methylene and methine protons would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes further in conjugated systems). columbia.eduyoutube.com This technique is critical for piecing together the molecular fragments. For example, the benzylic protons would show a correlation to the aromatic carbons and the nitrogen-adjacent methylene carbon of the isobutyl group, confirming the connection between the benzyl (B1604629) and isobutyl moieties. The methoxy protons would show a correlation to the C-2 aromatic carbon, confirming the position of the methoxy group.

NMR spectroscopy is not only used for the characterization of the final product but also plays a vital role in monitoring the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals and recording their ¹H NMR spectra, one can observe the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, quantitative NMR (qNMR) can be used for the accurate determination of the reaction yield. This is achieved by adding a known amount of an internal standard with a distinct NMR signal to the crude reaction mixture. By comparing the integration of a characteristic product signal to that of the internal standard, the exact amount of the product formed can be calculated without the need for isolation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of this compound. HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of the compound.

For this compound (C₁₂H₁₉NO), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. The experimentally determined exact mass from HRMS analysis would then be compared to this theoretical value. A close match provides strong evidence for the correct elemental composition. In the analysis of related N-benzylamines, the protonated molecular ion is readily observed. nih.govresearchgate.net

The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, a characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable 2-methoxybenzyl cation (m/z 121) or a tropylium (B1234903) ion. nih.govacs.org Other fragmentations could involve the loss of the isobutyl group.

Table 3: Predicted HRMS Data for this compound (Note: Experimental data is not available. Values are theoretical.)

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₂H₂₀NO⁺ | 194.1539 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In the analysis of this compound and related N-benzyl derivatives, specific and predictable cleavage patterns are observed under collision-induced dissociation (CID).

The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. This process typically results in the formation of a stable 2-methoxybenzyl cation (tropylium ion analog) as the base peak. For compounds containing the N-(2-methoxybenzyl) moiety, this fragment is consistently observed at a mass-to-charge ratio (m/z) of 121. ljmu.ac.ukresearchgate.net Another significant fragment often seen corresponds to the tropylium species at m/z 91. ljmu.ac.ukresearchgate.net

Detailed fragmentation studies of related N-(2-methoxybenzyl)phenethylamine derivatives show that the primary product ions consistently include the 2-methoxybenzyl fragment (m/z 121) and the tropylium ion (m/z 91). ljmu.ac.uk The intensity and presence of other ions can provide further structural information, but the m/z 121 peak is considered diagnostic for the N-(2-methoxybenzyl) substructure. researchgate.netscispace.com

Table 1: Characteristic MS/MS Fragments for N-(2-Methoxybenzyl) Derivatives

| Fragment Description | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| 2-Methoxybenzyl Cation | 121 | Base Peak |

| Tropylium Cation | 91 | High |

| [M-31]⁺ (Loss of methoxy radical) | Variable | Moderate |

| Imine Fragment (from isobutylamine (B53898) moiety) | Variable | Moderate to Low |

Note: Relative abundances can vary based on instrumentation and collision energy.

Hyphenated MS (e.g., GC-MS, LC-MS) for Purity and Identification

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for the identification and purity assessment of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound's retention time and electron ionization (EI) mass spectrum provide definitive identification. For N-(2-methoxybenzyl) derivatives, the EI mass spectra are typically characterized by a dominant base peak at m/z 121, corresponding to the 2-methoxybenzyl fragment. researchgate.netscispace.com The molecular ion may be weak or absent due to extensive fragmentation upon electron impact. researchgate.net Studies on structurally similar compounds show that GC can effectively separate positional isomers (2-methoxy, 3-methoxy, and 4-methoxybenzyl derivatives), which might otherwise be difficult to distinguish by mass spectrometry alone. researchgate.netwvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for analyzing these compounds. ESI typically produces the protonated molecule [M+H]⁺, allowing for unambiguous determination of the molecular weight. ljmu.ac.uknih.gov This is a significant advantage over GC-EI-MS where the molecular ion is often not observed. LC coupled with tandem MS (LC-MS/MS) is a highly sensitive and selective method for quantification and confirmation, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. ppm.edu.pl This technique is crucial for purity analysis, as it can detect and identify minute amounts of impurities or related substances. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. As a secondary amine, a single, sharp N-H stretching band is anticipated in the region of 3320-3280 cm⁻¹ for a saturated amine structure. spectroscopyonline.com Other key absorptions would include:

C-H stretching (aliphatic): Just below 3000 cm⁻¹

C-H stretching (aromatic): Just above 3000 cm⁻¹

C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region

C-O stretching (aryl ether): Strong bands around 1250 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric)

N-H bending (wag): A broad band in the 750-700 cm⁻¹ region spectroscopyonline.com

Table 2: Predicted Key Vibrational Spectroscopy Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretch | 3320 - 3280 | IR |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aliphatic C-H | Stretch | < 3000 | IR, Raman |

| Aromatic C=C | Stretch | 1600 - 1450 | IR, Raman |

| Aryl C-O | Asymmetric Stretch | ~1250 | IR |

| N-H | Wag (Out-of-plane bend) | 750 - 700 | IR |

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 2-methoxybenzyl chromophore. Aromatic imines and amines typically exhibit two main absorption bands corresponding to π–π* and n–π* transitions. nih.gov The methoxy-substituted benzene (B151609) ring is expected to show strong absorption bands in the UV region, typically around 220 nm and a second, less intense band around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: While not all aromatic amines are strongly fluorescent, the presence of the methoxybenzyl group may confer fluorescent properties. Excitation at the wavelengths of maximum absorption (determined by UV-Vis) would be used to generate an emission spectrum. The resulting spectrum, including the wavelength of maximum emission and the quantum yield, would provide further characteristic data for the compound's electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as free radicals. This compound in its ground state is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy would be an essential tool for studying any radical intermediates that could be formed from this compound, for instance, through oxidation or during metabolic processes. If a nitrogen-centered radical (aminyl radical) or a radical cation were to be formed, EPR could provide detailed information about the electronic environment of the unpaired electron. The g-factor and hyperfine coupling constants (interactions of the electron spin with nearby magnetic nuclei like ¹⁴N and ¹H) would help to identify the radical species and map the spin density distribution across the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Computational Chemistry and Molecular Modeling of N 2 Methoxybenzyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-Methoxybenzyl)-2-methylpropan-1-amine at the atomic and electronic levels. These methods, rooted in quantum mechanics, provide a robust framework for predicting molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry and electronic properties of this compound. The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable conformation of the molecule.

DFT calculations would typically be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The output of these calculations provides key geometric parameters.

Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (amine) | 1.47 Å |

| C-N (benzyl) | 1.46 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-C (methyl) | 1.43 Å | |

| Bond Angle | C-N-C | 112° |

| C-C-O (methoxy) | 115° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.netwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amine and the methoxy-substituted benzene (B151609) ring. The LUMO would likely be distributed over the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

Note: The data in this table is illustrative and represents typical values that might be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. preprints.orgresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential would be concentrated around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group, indicating these are the primary sites for electrophilic interaction. The positive potential would be located around the hydrogen atoms, particularly the amine hydrogen.

Molecular Docking and Theoretical Interaction Studies

Molecular docking and other theoretical interaction studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are instrumental in understanding the intermolecular interactions that govern molecular recognition.

Ligand-interaction modeling involves docking this compound into the active site of a hypothetical receptor or another molecule to predict its binding mode and affinity. This process helps to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The results are often expressed as a docking score or binding energy, which estimates the strength of the interaction.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | N-H with acceptor, O (methoxy) with donor |

Note: The data in this table is illustrative and represents typical values that might be obtained from molecular docking studies.

Non-covalent interactions play a critical role in the structure, stability, and function of molecular systems. An analysis of these interactions in this compound, both intramolecularly and with other molecules, can be performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. These analyses can identify and characterize weak interactions such as hydrogen bonds, C-H···π interactions, and van der Waals forces that are crucial for the molecule's conformation and its interactions with its environment. For instance, an intramolecular hydrogen bond might be identified between the amine hydrogen and the methoxy oxygen, which would contribute to the stability of a particular conformer.

Molecular Dynamics Simulations

Information not available.

Conformation Analysis and Conformational Landscapes

Information not available.

Catalytic Roles and Applications of N 2 Methoxybenzyl 2 Methylpropan 1 Amine Derivatives

Advanced Analytical Methodologies for N 2 Methoxybenzyl 2 Methylpropan 1 Amine

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and analysis of N-(2-Methoxybenzyl)-2-methylpropan-1-amine. Various chromatographic methods are employed to separate the compound from reaction mixtures and to determine its purity, including its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful technique for the detection and quantification of this compound and its analogues. nih.govnih.gov The separation is typically achieved on a reverse-phase column. For instance, a common method involves a C8 column with a gradient elution mobile phase. nih.gov This mobile phase often consists of an aqueous component, such as deionized water with additives like ammonium (B1175870) acetate (B1210297) and formic acid to improve peak shape and ionization efficiency, and an organic component, such as methanol (B129727). nih.gov A programmed gradient, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target analyte from impurities. nih.gov

Table 1: Example HPLC-MS/MS Conditions for Analysis of Related N-(2-Methoxybenzyl) Compounds

| Parameter | Condition |

|---|---|

| Column | Luna 3µ C8(2) 100 Å, 100 mm x 2.0 mm nih.gov |

| Mobile Phase A | Deionized water with 10 mM ammonium acetate and 0.1% formic acid nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Gradient | Start at 20% B, linear gradient to 40% B over 6 minutes, hold for 2 minutes, then return to 20% B nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), frequently paired with a mass spectrometer (GC-MS), is another vital analytical tool, especially for differentiating between positional isomers of related N-(2-methoxybenzyl) compounds. wvu.eduojp.gov The technique separates compounds based on their volatility and interaction with the stationary phase of the GC column. For molecules like this compound, a non-polar or mid-polar capillary column, such as a ZB-5MS (5% diphenyl / 95% dimethylpolysiloxane), is often used. wvu.edu The analysis involves injecting a sample, which is vaporized and carried by an inert gas (e.g., helium) through the column. wvu.edu A specific temperature program for the oven is used to facilitate separation, where the temperature is gradually increased to elute compounds with different boiling points at different times. wvu.edu The retention index, a value calculated based on the retention time, is a key parameter for identifying specific isomers. wvu.eduojp.gov

Table 2: Typical GC-MS Parameters for Analysis of N-(2-Methoxybenzyl) Amine Isomers

| Parameter | Condition |

|---|---|

| Column | ZB-5MS, 20 m x 0.18 mm x 0.18 µm wvu.edu |

| Injection Volume | 1 µL (splitless mode) wvu.edu |

| Injection Temperature | 250 °C wvu.edu |

| Carrier Gas | Helium at 1 mL/min wvu.edu |

| Oven Program | Initial 150°C, ramp to 280°C at 15°C/min, hold for 3 min wvu.edu |

| Detector | Mass Spectrometer (scanned from m/z 25–500) wvu.edu |

Chiral Chromatography for Enantiomeric Purity

Since this compound can exist as enantiomers, chiral chromatography is crucial for determining its enantiomeric purity. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® IA, IB, IC), are widely used for this purpose. fagg-afmps.be The separation can be performed using HPLC or Supercritical Fluid Chromatography (SFC). fagg-afmps.be The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as methanol or 2-propanol. fagg-afmps.be Small amounts of additives, like isopropylamine (B41738) or trifluoroacetic acid, are often included to improve peak resolution and shape. fagg-afmps.be An alternative approach involves derivatizing the amine with a chiral reagent before analysis on a standard, non-chiral column. nih.gov

Flash Column Chromatography for Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. orgsyn.org A significant challenge in purifying amines on standard silica (B1680970) gel is their basic nature, which can lead to strong interactions with the acidic silanol (B1196071) groups of the silica, resulting in poor separation and peak tailing. biotage.combiotage.com To overcome this, two main strategies are employed. The first involves modifying the mobile phase by adding a small amount of a competing base, such as triethylamine (B128534) or ammonium hydroxide, to a solvent system like ethyl acetate/hexane or dichloromethane/methanol. biotage.comrsc.org This neutralizes the acidic sites on the silica gel. biotage.com The second, and often more effective, strategy is to use a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica. biotage.combiotage.com Amine-functionalized silica, in particular, provides a more inert surface, allowing for the successful separation of basic amines using less polar and non-basic solvent systems like hexane and ethyl acetate. biotage.combiotage.com

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like this compound. These techniques measure the current response of a compound to an applied potential.

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electroanalytical techniques for investigating the redox behavior of molecules. mdpi.comresearchgate.net For an amine-containing compound, these methods typically study its oxidation process at the surface of a working electrode, commonly a glassy carbon electrode (GCE). mdpi.comresearchgate.net The analysis is performed in a solution containing a supporting electrolyte, such as lithium perchlorate, dissolved in a suitable solvent like ethanol (B145695) or methanol, to ensure conductivity. mdpi.comresearchgate.net

In CV, the potential is swept linearly to a set value and then reversed, and the resulting current is plotted against the potential, yielding a voltammogram. The peak potential provides information about the thermodynamics of the redox process, while the peak current is related to the analyte's concentration. mdpi.com DPV is a more sensitive technique where potential pulses are superimposed on a linear potential ramp, which enhances the current signal from the faradaic process relative to the background charging current, often resulting in lower detection limits. mdpi.comresearchgate.net For amines, the oxidation is typically an irreversible process, with the potential and mechanism being influenced by the solvent, pH, and the specific structure of the amine. mdpi.commdpi.com

The search results did not yield any studies that have utilized these techniques for the analysis of this specific compound. The available scientific literature focuses on structurally different, albeit related, compounds, most notably the NBOMe series of phenethylamines. However, due to the strict requirement to only include information pertaining to “this compound”, the data on these other compounds cannot be used.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the requested topics of Microscale Thermophoresis and quantitative analytical determinations for “this compound” at this time, as there is no available research data to support the content.

Environmental Chemistry and Degradation Pathways of N Benzyl Amines

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For N-benzyl amines, the primary abiotic pathways considered are photolytic degradation, driven by light energy, and hydrolysis, involving reaction with water.

Photolytic Degradation

Photolytic degradation is a significant pathway for the transformation of many organic compounds present in sunlit surface waters or on terrestrial surfaces. For N-benzyl amines, this process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers).

Research has shown that photocatalytic oxidation is an effective method for the degradation of benzylamines. researchgate.net In laboratory settings, photocatalysts such as titanium dioxide (TiO₂) can facilitate the selective oxidation of benzyl (B1604629) amine to N-benzylidenebenzylamine in the presence of oxygen and visible light. researchgate.net The mechanism is believed to involve the excitation of a surface complex formed between the benzyl amine and the TiO₂ surface, rather than a direct band-gap transition of the photocatalyst. researchgate.net

Another studied pathway involves flavin-based photocatalysis, which can convert primary benzylamines into their corresponding aldehydes under mild conditions using visible light. researchgate.net In this aerobic process, oxygen acts as the terminal oxidant, yielding byproducts such as hydrogen peroxide and ammonia. researchgate.net While these studies often focus on synthetic applications, they reveal a fundamental susceptibility of the N-benzyl group to photo-oxidation, a process that can be extrapolated to environmental conditions where natural photosensitizers and sunlight are present.

| Photolytic Method | Catalyst/Mediator | Primary Products | Key Findings |

| Visible Light Photocatalysis | Titanium Dioxide (TiO₂) | N-benzylidenebenzylamine | Degradation proceeds via excitation of a surface complex formed between the amine and TiO₂. researchgate.net |

| Visible Light Photocatalysis | Riboflavin Tetraacetate (a flavin) | Aldehydes, Hydrogen Peroxide, Ammonia | Effective for the oxidation and deprotection of primary benzylamines under mild, aerobic conditions. researchgate.net |

| Direct Photolysis | UV Light | Parent Amine, N₂, N₂O (from nitrosamine (B1359907) precursors) | While studied for N-nitrosamines, it shows that UV irradiation can efficiently cleave N-N bonds, suggesting potential for N-C bond cleavage in other amines. nih.gov |

This table summarizes key research findings on the photolytic degradation of N-benzyl amines and related compounds.

Hydrolytic Stability and Pathways

Hydrolysis is the cleavage of chemical bonds by the addition of water. The N-benzyl bond in amines is generally considered stable under typical environmental pH conditions (pH 4-9) at ambient temperatures. organic-chemistry.org Significant hydrolysis for simple benzylamines often requires more extreme conditions, such as elevated temperatures and highly acidic (pH < 1) or alkaline (pH > 12) environments, which are not characteristic of most natural waters. organic-chemistry.org

However, abiotic degradation in aqueous environments can be facilitated by other reactants or catalysts. For instance, studies on the oxidative deamination of benzyl amines using certain metal catalysts have shown that water can act as a formal oxidant, leading to the formation of an aldehyde. rsc.org This suggests that in environments containing specific minerals or metal ions that can act as catalysts, water may play a more direct role in the transformation of N-benzyl amines than simple hydrolysis would suggest. The hydrolysis of imine intermediates, which can be formed through other transformation processes like oxidation, is also a critical step that ultimately yields aldehydes and smaller amines. rsc.org

Environmental Transformation Processes

Beyond direct photolysis and hydrolysis, N-benzyl amines can be transformed in the environment through various chemical reactions, particularly in engineered systems like wastewater treatment plants.

One of the most relevant transformation pathways occurs during water disinfection processes involving chlorination or chloramination. rsc.org Benzylamines present in wastewater effluents can react with chlorine, leading to a series of reactions. The dominant pathway involves the transfer of a chlorine atom to the benzylamine (B48309) nitrogen, followed by the elimination of hydrochloric acid to form an imine. This imine intermediate is then hydrolyzed to produce an aldehyde (e.g., benzaldehyde) and a lower-order amine. rsc.org For substituted N-benzyl amines, elimination can occur at different bonds, leading to a variety of products. For example, for N-methylbenzylamine, elimination can produce formaldehyde (B43269) and benzylamine, or benzaldehyde (B42025) and monomethylamine. rsc.org It is noteworthy that studies have not observed the formation of products from the halogenation of the aromatic ring during these processes. rsc.org

Oxidative processes in the environment, mediated by naturally occurring radicals or oxidants, can also contribute to the transformation of N-benzyl amines. Studies using oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) demonstrate the clean N-debenzylation of tertiary N-benzyl amines to the corresponding secondary amines, indicating the susceptibility of the benzyl group to oxidative cleavage.

| Process | Reactants/Conditions | Primary Intermediates | Final Products |

| Chlorination | Free Chlorine (in water) | N-chloroamine, Imine | Aldehyde, Lower-order amine |

| Chloramination | Chloramines (in water) | (Similar to chlorination) | (Similar to chlorination, but over longer timescales) rsc.org |

| Catalytic Oxidation | Metal Catalysts, Water, Air | Metal-bound Imine | Aldehyde rsc.orgresearchgate.net |

This table outlines major environmental transformation processes affecting N-benzyl amines, particularly in water treatment contexts.

Detection and Monitoring in Environmental Matrices

The detection and monitoring of N-benzyl amines and their transformation products in environmental samples such as water, soil, and air are crucial for assessing their prevalence and impact. nih.gov Due to their chemical properties, including relatively high polarity and water solubility, aromatic amines are likely to be found predominantly in the hydrosphere if released into the environment. nih.gov

The analytical characterization of this class of compounds, including N-(2-methoxybenzyl) derivatives, typically relies on advanced chromatographic and spectrometric techniques. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography (LC) are the primary methods employed.

Common analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for identifying and quantifying volatile and semi-volatile organic compounds. Derivatization may sometimes be required to improve the chromatographic behavior of the amines.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the method of choice for non-volatile or thermally labile compounds. helsinki.fi High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can be coupled with various mass spectrometry detectors.

Tandem Mass Spectrometry (LC-MS/MS): Techniques like triple quadrupole or quadrupole time-of-flight (Q-ToF) mass spectrometry provide high sensitivity and selectivity. nih.gov They are particularly valuable for confirming the identity of compounds in complex matrices and for differentiating between positional isomers, which can be a significant analytical challenge. nih.gov

Sample preparation is a critical step and may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the target analytes from the environmental matrix (e.g., water, soil extract) before instrumental analysis. helsinki.fi

| Analytical Technique | Matrix Application | Key Advantages |

| GC-MS | Water, Air, Soil | High resolving power, extensive libraries for identification. |

| LC-MS | Water, Wastewater | Suitable for polar and non-volatile compounds, avoids thermal degradation. helsinki.fi |

| LC-MS/MS | Water, Biological Samples | High sensitivity and specificity, useful for isomer differentiation and trace-level detection. nih.gov |

| LC-DAD (Diode Array Detection) | Water | Provides spectral information that can help differentiate isomers. nih.gov |